Cas no 1265360-45-9 (2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester)
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester
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- MDL: MFCD22192538
- Inchi: 1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-7-10(18-5)8-13(19-6)11(12)9-17/h7-9H,1-6H3
- InChI Key: OQGHEZWNSIGSIS-UHFFFAOYSA-N
- SMILES: O1B(C2C=C(C=C(C=2C=O)OC)OC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 292.14800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 53.99000
- LogP: 1.81550
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F180945-1g |
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester |
1265360-45-9 | 98% | 1g |
¥2862.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F180945-250mg |
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester |
1265360-45-9 | 98% | 250mg |
¥837.90 | 2023-09-02 | |
| Alichem | A019143788-1g |
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1265360-45-9 | 95% | 1g |
453.68 USD | 2021-06-16 | |
| TRC | F699230-25mg |
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester |
1265360-45-9 | 25mg |
$92.00 | 2023-05-18 | ||
| TRC | F699230-50mg |
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester |
1265360-45-9 | 50mg |
$150.00 | 2023-05-18 | ||
| TRC | F699230-100mg |
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester |
1265360-45-9 | 100mg |
$224.00 | 2023-05-18 | ||
| TRC | F699230-250mg |
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester |
1265360-45-9 | 250mg |
$397.00 | 2023-05-18 | ||
| Fluorochem | 215070-250mg |
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1265360-45-9 | 95% | 250mg |
£250.00 | 2022-03-01 | |
| Fluorochem | 215070-1g |
2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1265360-45-9 | 95% | 1g |
£563.00 | 2022-03-01 | |
| abcr | AB335876-250 mg |
2-Formyl-3,5-dimethoxyphenylboronic acid, pinacol ester; 98% |
1265360-45-9 | 250mg |
€382.00 | 2023-04-26 |
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester Suppliers
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester
Introduction to 2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester (CAS No. 1265360-45-9)
2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester, identified by the Chemical Abstracts Service Number (CAS No.) 1265360-45-9, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a formyl group and two dimethoxy substituents on a phenyl ring with a boronic acid pinacol ester moiety, exhibits unique reactivity and utility in various synthetic applications. The presence of both electrophilic and nucleophilic sites makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and drug development.
The boronic acid pinacol ester functionality is particularly noteworthy, as it provides stability to the boronic acid group while maintaining its reactivity in Suzuki-Miyaura cross-coupling reactions. This stability is crucial for applications where harsh conditions or prolonged reaction times are required. The 3,5-dimethoxy substitution pattern on the phenyl ring further enhances the compound's solubility and compatibility with various reaction conditions, making it an attractive choice for medicinal chemists and synthetic organic chemists alike.
In recent years, the demand for efficient and scalable synthetic routes to biologically active molecules has driven innovation in boronic acid derivatives. The formyl group in this compound serves as a convenient handle for further functionalization, allowing for the introduction of additional substituents or linkers through formylation or oxidation reactions. This flexibility is particularly valuable in drug discovery pipelines, where rapid modification of molecular structure is often necessary to optimize pharmacokinetic properties.
One of the most compelling applications of 2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester is in the field of photopharmacology, where boronic acid derivatives are increasingly being explored as photoswitchable probes or therapeutic agents. The ability to modulate biological activity through light exposure offers new avenues for treating neurological disorders, cancer, and other diseases. The dimethoxy groups on the phenyl ring can influence the absorption properties of the molecule, making it suitable for use in light-induced drug delivery systems that target specific tissues or cellular compartments.
Recent studies have highlighted the utility of this compound in developing novel anticancer agents. The formyl group can be readily converted into an aldehyde, which can then be used to form Schiff bases or heterocyclic compounds known to exhibit cytotoxic effects. Additionally, the boronic acid pinacol ester can be coupled with aryl halides via Suzuki-Miyaura coupling to generate complex molecular architectures with enhanced biological activity. Such transformations have been reported in several high-profile journals, demonstrating the compound's potential as a building block in oncology research.
The synthesis of 2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester typically involves multi-step organic transformations starting from commercially available precursors. Key steps include selective methylation of a phenolic derivative followed by formylation at the desired position. The introduction of the boronic acid pinacol ester is achieved through lithiation-borylation or direct esterification protocols. These synthetic strategies have been optimized to ensure high yields and purity, making the compound accessible for industrial-scale applications.
The compound's stability under various storage conditions is another critical factor contributing to its appeal. Unlike some boronic acids that degrade rapidly upon exposure to air or moisture, the pinacol ester derivative remains stable under inert conditions, facilitating its use in long-term projects or multi-step syntheses. This stability is attributed to the bulky pinacol groups that shield the boron center from nucleophilic attack and oxidation.
In conclusion, 2-Formyl-3,5-dimethoxyphenylboronic Acid Pinacol Ester (CAS No. 1265360-45-9) represents a valuable tool in modern synthetic chemistry. Its unique structural features—combining a formyl group, two dimethoxy substituents, and a stable boronic acid pinacol ester—make it indispensable for pharmaceutical research and development. As advancements continue in areas such as photopharmacology and targeted drug delivery, compounds like this are poised to play an increasingly pivotal role in next-generation therapeutics.
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